

commercial availability of 2,4-Dichloro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,4-Dichloro-3-methoxyphenylboronic acid
Cat. No.:	B1530979

[Get Quote](#)

An In-Depth Technical Guide to the Commercial Availability and Application of **2,4-Dichloro-3-methoxyphenylboronic Acid**

Executive Summary

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the procurement and application of **2,4-Dichloro-3-methoxyphenylboronic acid** (CAS No. 944128-90-9). As a substituted phenylboronic acid, this reagent is a valuable building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form complex biaryl structures inherent to many pharmaceutical compounds. This document provides a detailed overview of its commercial availability, supplier specifications, quality control considerations, and a field-proven protocol for its application in Suzuki-Miyaura coupling. The narrative is grounded in the principles of synthetic chemistry, offering insights into the rationale behind procedural steps to ensure reliable and reproducible outcomes in a research and development setting.

Compound Identification and Physicochemical Properties

2,4-Dichloro-3-methoxyphenylboronic acid is a specialized organic reagent characterized by a phenyl ring substituted with two chlorine atoms, a methoxy group, and a boronic acid moiety. This unique substitution pattern imparts specific electronic and steric properties that influence

its reactivity in cross-coupling reactions. The chloro and methoxy groups are common in drug discovery, affecting intermolecular interactions and metabolic stability.[\[1\]](#)

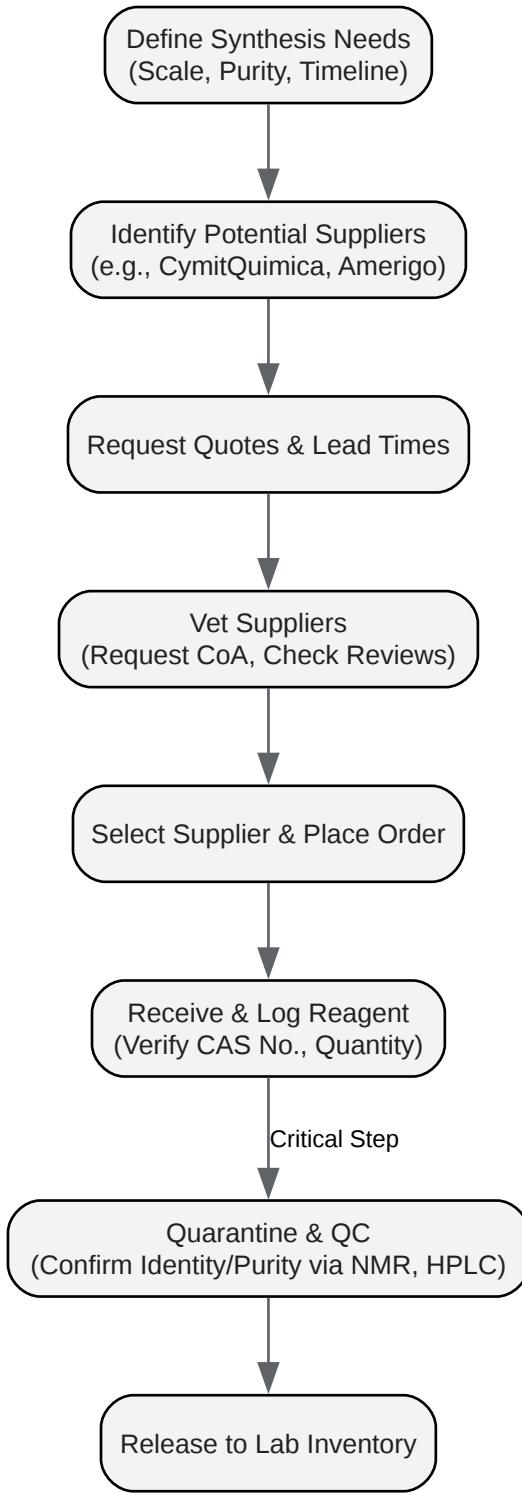
Key Identifiers:

- Chemical Name: **2,4-Dichloro-3-methoxyphenylboronic acid**
- Synonyms: (2,4-Dichloro-3-methoxyphenyl)boronic acid
- CAS Number: 944128-90-9[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₇H₇BCl₂O₃[\[2\]](#)
- Molecular Weight: 220.85 g/mol [\[2\]](#)[\[4\]](#)
- InChI Key: MXEDURITVCMIOA-UHFFFAOYSA-N[\[2\]](#)

The boronic acid functional group is a cornerstone of modern synthetic chemistry due to its stability, low toxicity, and versatile reactivity, particularly in the formation of carbon-carbon bonds.[\[5\]](#)[\[6\]](#)

Commercial Availability and Supplier Analysis

2,4-Dichloro-3-methoxyphenylboronic acid is available through various chemical suppliers that cater to the research and development sector. Availability typically ranges from milligram to multi-gram quantities. When procuring this reagent, it is critical to assess supplier specifications for purity, as impurities can significantly impact the efficiency and outcome of sensitive catalytic reactions.


Below is a comparative summary of representative commercial sources. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity before use.

Supplier	CAS Number	Purity Specification	Available Quantities
Indagoo (via CymitQuimica)	944128-90-9	≥95%	1g, 5g[2]
Amerigo Scientific	944128-90-9	≥98%	Custom inquiry[7]
ChemicalBook	944128-90-9	Varies by supplier	Varies by supplier[3]
GlobalChemMall	944128-90-9	Varies by supplier	Custom inquiry[8]

Procurement Workflow: A Scientist's Perspective

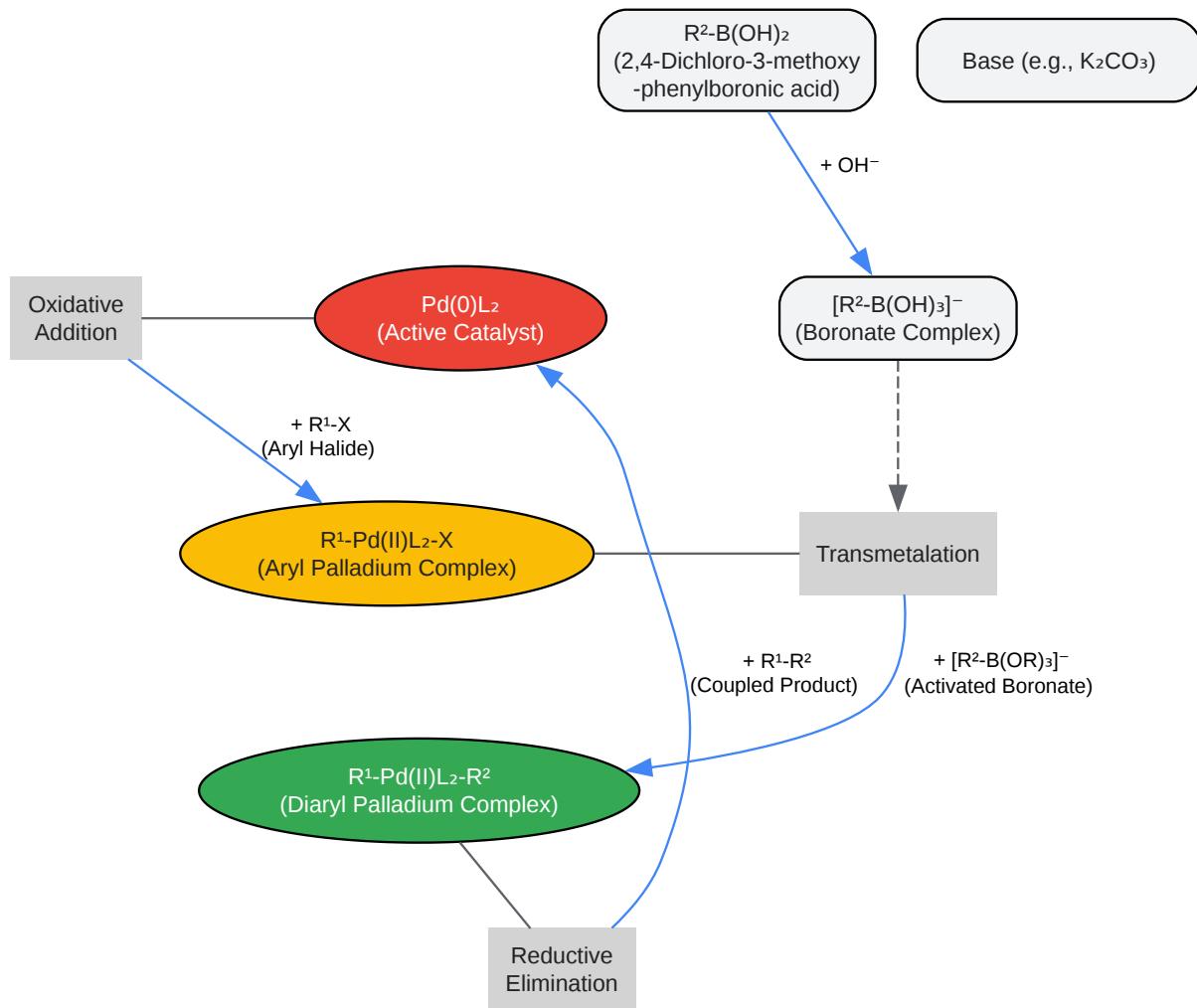
The process of acquiring a specialized reagent like **2,4-Dichloro-3-methoxyphenylboronic acid** involves more than simply placing an order. It is a systematic process to ensure the material meets the stringent requirements of the intended synthesis.

Figure 1. Reagent Procurement Workflow

[Click to download full resolution via product page](#)

Caption: Figure 1. A typical workflow for procuring specialized chemical reagents.

Core Application: Suzuki-Miyaura Cross-Coupling


The primary utility of **2,4-Dichloro-3-methoxyphenylboronic acid** in drug discovery and development is as a coupling partner in the Suzuki-Miyaura reaction.^[4] This palladium-catalyzed reaction forges a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a foundational transformation for constructing biaryl scaffolds.^{[9][10]}

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura Catalytic Cycle

The mechanism is a self-validating system; the palladium catalyst is regenerated at the end of each cycle, allowing for high turnover with substoichiometric catalyst loading.

Figure 2. Suzuki-Miyaura Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: Figure 2. The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This generalized protocol is based on established methodologies for Suzuki-Miyaura couplings and should be optimized for specific substrates.[11][12]

Objective: To couple **2,4-Dichloro-3-methoxyphenylboronic acid** with a generic aryl bromide.

Materials:

- Aryl Bromide (1.0 eq)
- **2,4-Dichloro-3-methoxyphenylboronic acid** (1.2 - 1.5 eq)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 - 3.0 eq)
- Solvent System (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
- Inert Gas (Nitrogen or Argon)

Procedure:

- Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), **2,4-Dichloro-3-methoxyphenylboronic acid** (1.2 eq), and the base (2.0 eq).
 - Causality: Using dried glassware is crucial as water can negatively affect some catalysts and intermediates. The excess of boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is essential for activating the boronic acid to a more nucleophilic boronate complex, facilitating the transmetalation step.^[9]
- Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen) for 10-15 minutes. This is a self-validating step; maintaining an inert atmosphere prevents the oxidation of the $\text{Pd}(0)$ catalyst, which would render it inactive.
- Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe. Subsequently, add the palladium catalyst.
 - Causality: Degassing the solvent (by sparging with nitrogen or freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the sensitive $\text{Pd}(0)$ catalyst.
- Reaction: Heat the mixture to the target temperature (typically 80-100 °C) and stir vigorously for the required time (2-24 hours), monitoring progress by TLC or LC-MS.

- Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
 - Causality: The aqueous wash removes the inorganic base and boronic acid byproducts.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

Synthesis and Quality Control

While commercially available, understanding the synthesis of **2,4-Dichloro-3-methoxyphenylboronic acid** provides insight into potential impurities. A common route involves the lithiation of a suitable precursor followed by quenching with a borate ester.[13][14]

A plausible synthetic pathway starts with 1,3-dichloro-2-methoxybenzene. This precursor would undergo ortho-lithiation directed by the methoxy group using a strong base like n-butyllithium at low temperatures, followed by reaction with trimethyl or triisopropyl borate. A final acidic workup hydrolyzes the borate ester to the desired boronic acid.

Quality Control (QC): The primary impurity in boronic acids is often the corresponding boroxine (a cyclic anhydride formed from three boronic acid molecules). The presence of boroxine can be detected by ¹H NMR. A proper QC validation should include:

- ¹H and ¹³C NMR: To confirm the chemical structure and identify organic impurities.
- LC-MS: To confirm the molecular weight and assess purity.
- HPLC: To provide a quantitative measure of purity (e.g., ≥95% or ≥98%).[4]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on safety data sheets (SDS) for similar phenylboronic acids, the following precautions should be observed.[15][16][17][18][19]

- Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[19]

- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[17]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15][19] Avoid formation of dust and aerosols.[19] Wash hands thoroughly after handling.[17]
- Storage: Store in a tightly sealed container in a cool, dry place.[17] Recommended storage temperature is often 2-8 °C to maintain long-term stability.

References

- (2,4-Dichloro-3-methoxyphenyl)boronic acid. GlobalChemMall. [\[Link\]](#)
- (2,4-dichloro-3-methoxyphenyl)boronic acid ,98%. Amerigo Scientific. [\[Link\]](#)
- Suzuki-Miyaura Coupling. Organic Synthesis. [\[Link\]](#)
- Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health (PMC). [\[Link\]](#)
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [\[Link\]](#)
- Suzuki–Miyaura Cross-Coupling Reaction and Potential Applic
- Safety D
- 3,5-dichloro-4-methoxyphenylboronic acid suppliers USA. Chemicals.co.uk. [\[Link\]](#)
- SAFETY DATA SHEET - 4-Methoxyphenylboronic acid. Fisher Scientific. [\[Link\]](#)
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Organic Syntheses Procedure. Organic Syntheses. [\[Link\]](#)
- Safety Data Sheet - 2-Fluoro-3-Methoxyphenylboronic Acid. Angene Chemical. [\[Link\]](#)
- Electronic Supplementary Information. The Royal Society of Chemistry. [\[Link\]](#)
- Reagents and reaction conditions.
- Boronic Acids. Frontier Specialty Chemicals. [\[Link\]](#)
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (PMC). [\[Link\]](#)
- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [\[Link\]](#)
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Institutes of Health (PMC). [\[Link\]](#)
- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. drughunter.com [drughunter.com]
- 2. 2,4-DICHLORO-3-METHOXYPHENYLBORONIC ACID | CymitQuimica [cymitquimica.com]
- 3. 2,4-DICHLORO-3-METHOXYPHENYLBORONIC ACID | 944128-90-9 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Boronic Acids | High Purity, Global Shipping [frontierspecialtychemicals.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (2,4-dichloro-3-methoxyphenyl)boronic acid ,98% - Amerigo Scientific [amerigoscientific.com]
- 8. globalchemmall.com [globalchemmall.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi-res.com [mdpi-res.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. rsc.org [rsc.org]
- 13. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 14. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 15. szabo-scandic.com [szabo-scandic.com]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. fishersci.ie [fishersci.ie]
- 19. angenechemical.com [angenechemical.com]

- To cite this document: BenchChem. [commercial availability of 2,4-Dichloro-3-methoxyphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1530979#commercial-availability-of-2-4-dichloro-3-methoxyphenylboronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com